molecular formula C9H10ClF2N B1436122 (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride CAS No. 1029689-74-4

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Cat. No.: B1436122
CAS No.: 1029689-74-4
M. Wt: 205.63 g/mol
InChI Key: ILVJAIVQJZWBAB-FVGYRXGTSA-N
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Description

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 916214-29-4) is a chiral amine derivative with a bicyclic indene scaffold substituted with fluorine atoms at the 5- and 6-positions. Its molecular formula is C₉H₁₀ClF₂N (molecular weight: 205.63 g/mol), and it features a stereogenic center at the 1-position, conferring distinct enantiomeric properties compared to its (R)-counterpart. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies, owing to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVJAIVQJZWBAB-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride generally follows a multi-step process:

  • Starting Material: A suitably substituted 5,6-difluoro-1-indanone or related ketone.
  • Key Intermediate: The corresponding oxime derivative (5,6-difluoro-1-indanone oxime).
  • Reduction Step: Conversion of the oxime to the amine using reductive methods.
  • Resolution: Enantiomeric resolution to obtain the (S)-enantiomer.
  • Salt Formation: Conversion of the free amine to the hydrochloride salt for stability and handling.

Preparation of the Oxime Intermediate

The initial step involves the synthesis of 5,6-difluoro-1-indanone, followed by oximation:

  • Oximation Reaction: Treatment of the 5,6-difluoro-1-indanone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime.
  • This step is crucial as it sets the stage for the selective reduction to the amine.

Reductive Conversion of Oxime to Amine

Several reductive methods have been reported for the conversion of 2,3-dihydro-1H-1-indanone oximes to the corresponding amines, which can be adapted for the difluoro-substituted analog:

Method Reducing Agent Conditions Advantages Disadvantages
Catalytic Hydrogenation Raney Nickel under H2 pressure ~50 psi, 25 hours High yield, well-established Requires pressurized hydrogenation equipment, safety concerns
Alumino-Nickel Reduction in Alkaline Medium Alumino-nickel alloy in aqueous alkali Ambient pressure, moderate temperature Avoids pressurized hydrogen, cost-effective, suitable for scale-up Requires alkaline conditions, control of reaction parameters
TiCl4/NaBH4 Reduction TiCl4 with sodium borohydride Anhydrous conditions Mild conditions Requires water-free environment, complex handling

The alumino-nickel reduction under alkaline conditions is particularly notable for industrial applications due to its simplicity, cost-effectiveness, and avoidance of pressurized hydrogen gas. This method has been successfully applied to prepare 2,3-dihydro-1H-inden-1-amine intermediates and can be adapted for the difluoro-substituted compound.

Enantiomeric Resolution to Obtain (S)-Isomer

The racemic amine obtained after reduction typically requires resolution to isolate the (S)-enantiomer:

The resolution step is critical to ensure the desired stereochemistry for biological activity.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid:

  • Procedure: Dissolution of the free amine in an appropriate solvent (e.g., ethanol or ethereal solution) followed by addition of HCl gas or aqueous HCl.
  • Purpose: Improves compound stability, crystallinity, and handling properties.
  • Storage: The hydrochloride salt is typically stored at 2-8°C, protected from light to maintain integrity.

Practical Considerations and Data

Based on supplier data and research findings:

Parameter Data/Notes
Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Solubility Variable; stock solutions prepared in DMSO or other solvents; heating and sonication improve solubility
Storage Conditions 2-8°C, protect from light; stock solutions stable up to 6 months at -80°C or 1 month at -20°C
Preparation of Stock Solutions Detailed volume calculations available for precise molarity preparation (e.g., 1 mg in 0.5911 mL for 10 mM solution)

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of 5,6-difluoro-1-indanone Fluorination of indanone precursors or direct synthesis Starting material preparation
2 Formation of oxime Hydroxylamine hydrochloride, base Precursor for reductive amination
3 Reduction of oxime to amine Alumino-nickel in alkaline solution or catalytic hydrogenation Avoids high-pressure hydrogenation in alumino-nickel method
4 Enantiomeric resolution Chiral acid salts (e.g., L-tartaric acid) Isolate (S)-enantiomer
5 Salt formation HCl treatment Produces hydrochloride salt for stability

Research Findings and Industrial Relevance

  • The alumino-nickel reduction method under alkaline conditions represents an industrially feasible, cost-effective, and safer alternative to traditional hydrogenation for the preparation of 2,3-dihydro-1H-inden-1-amine derivatives.
  • The fluorinated analog (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride benefits from similar synthetic approaches with adaptation for fluorine chemistry.
  • Proper solvent selection and storage conditions are essential to maintain compound stability and purity.
  • The resolution step remains a key challenge but is manageable with established chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: It can be further reduced to more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of difluoroindanone or difluoroindanal.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily utilized in pharmaceutical research due to its potential as a drug candidate. Its structure allows for modifications that may enhance therapeutic efficacy against various conditions.

Case Study: Neuropharmacology
Research has indicated that compounds similar to (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit activity at neurotransmitter receptors. Studies have shown that analogs can modulate dopaminergic and serotonergic systems, suggesting a potential application in treating neurological disorders such as schizophrenia and depression .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its difluorinated structure can influence the biological activity of derivatives.

Case Study: Synthesis of Fluorinated Compounds
Research has focused on synthesizing fluorinated derivatives of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride to explore their biological activities. These derivatives have been evaluated for their effects on enzyme inhibition and receptor binding affinity .

Material Science

The unique properties of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride make it suitable for applications in material science, particularly in developing new polymers and coatings.

Case Study: Polymer Development
Studies have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results demonstrated improved performance characteristics compared to traditional polymers .

Mechanism of Action

The mechanism by which (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

The (R)-enantiomer (CAS: 1637453-74-7) shares identical molecular formula and weight with the (S)-form but differs in stereochemistry. Key distinctions include:

  • Synthesis : Both enantiomers are synthesized via asymmetric catalysis or chiral resolution, but the (R)-form is reported to have a higher commercial availability .
  • Physicochemical Properties: Hydrogen Bonding: Both enantiomers have 2 hydrogen bond donors and 3 acceptors, but their stereochemistry may influence solubility and crystal packing . Polar Surface Area: Identical topological polar surface area (26 Ų), suggesting similar permeability profiles .

Positional Isomers: 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

This isomer (CAS: 1909328-05-7) shifts fluorine substituents to the 6- and 7-positions. Differences include:

  • Applications : While the 5,6-difluoro variant is studied for central nervous system (CNS) targets, the 6,7-isomer is explored in cardiovascular research .

Substituent Variation: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

CAS: 312753-53-0 (molecular formula: C₁₃H₂₀ClN ; molecular weight: 237.76 g/mol):

  • Synthesis : Synthesized via Friedel-Crafts alkylation and hydrogenation, achieving >99% purity with cost-effective regioselective methods .
  • Physicochemical Properties :
    • Lipophilicity : Higher logP due to ethyl groups, enhancing membrane permeability but reducing aqueous solubility compared to fluoro-analogs .
    • Applications : Critical intermediate in indacaterol (a β₂-adrenergic agonist) synthesis .

Mono-Fluorinated Analog: 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

CAS: N/A (molecular formula: C₉H₁₁ClFN ; molecular weight: 187.64 g/mol):

  • Structural Simplicity : Single fluorine atom reduces steric and electronic effects, simplifying synthetic routes but limiting metabolic stability .
  • Research Use : Primarily a building block for probing fluorine’s role in bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Synthesis Yield/Purity
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 916214-29-4 C₉H₁₀ClF₂N 205.63 5-F, 6-F CNS drug development 95% purity
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1637453-74-7 C₉H₁₀ClF₂N 205.63 5-F, 6-F Chiral pharmacology studies 95% purity
6,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1909328-05-7 C₉H₁₀ClF₂N 205.63 6-F, 7-F Cardiovascular research Not reported
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 312753-53-0 C₁₃H₂₀ClN 237.76 5-Et, 6-Et Indacaterol synthesis 49% overall yield
6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl N/A C₉H₁₁ClFN 187.64 6-F Fluorine bioactivity studies Not reported

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how does fluorine substitution influence regioselectivity?

  • Methodology :

  • Friedel-Crafts Acylation : Fluorinated precursors (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one) are synthesized via regioselective Friedel-Crafts reactions. Acetyl chloride can act as both reagent and solvent, avoiding halogenated solvents .

  • Reductive Amination : The ketone intermediate is converted to the amine via catalytic hydrogenation or reductive amination. Fluorine's electron-withdrawing nature may necessitate optimized reaction conditions (e.g., elevated H₂ pressure) to ensure high yield .

    • Regioselectivity Considerations : Fluorine substituents at positions 5 and 6 direct electrophilic substitution due to their meta-directing effects. Computational modeling (e.g., DFT) can predict electronic effects to guide synthetic design .

    Table 1: Representative Synthetic Approaches

    MethodKey StepsYieldKey Evidence
    Friedel-Crafts + HydrogenationAcylation, deprotection, hydrogenation~40-50%
    Reductive AminationKetone to amine via Pd/C, H₂~30-40%

Q. Which analytical techniques are critical for confirming enantiomeric purity and structural integrity?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times and peak areas quantify purity .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration and hydrogen bonding patterns .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies diastereotopic protons in the indene ring .

Table 2: Analytical Parameters

TechniqueKey ParametersEvidence
Chiral HPLCColumn: Chiralpak IA; Mobile phase: Hexane/IPA (90:10)
X-ray CrystallographySHELXL refinement; R-factor < 0.05
19F^{19}\text{F} NMRδ = -110 to -120 ppm (CF₂ groups)

Q. What safety protocols are essential for handling this compound in catalytic hydrogenation?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes during reactions .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Questions

Q. How do steric and electronic effects of 5,6-difluoro substituents influence nucleophilic reactivity?

  • Computational Insights : Density Functional Theory (DFT) calculations predict reduced electron density at the indene ring, lowering susceptibility to electrophilic attack. Steric hindrance from fluorine atoms may slow nucleophilic substitution at adjacent positions .
  • Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SNAr reactions. Fluorine's electronegativity increases activation energy, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity .

Q. How can regioselectivity challenges during fluorination be addressed?

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorine placement, followed by deprotection .
  • Transition Metal Catalysis : Pd-catalyzed C–H activation enables selective fluorination at electron-deficient positions .
  • Optimized Conditions : Lower reaction temperatures (-78°C) and slow reagent addition minimize side reactions .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Solvent Effects : Simulate shifts using software (e.g., Gaussian) with explicit solvent models (e.g., DMSO-d₆) to match experimental conditions .
  • Dynamic Effects : Conformational flexibility in the dihydroindenyl ring may cause averaging of signals. Variable-temperature NMR can identify slow-exchange processes .

Key Research Findings

  • Synthetic Efficiency : Multi-step routes (5–6 steps) achieve ~40–50% overall yield, with reductive amination as the bottleneck .
  • Enantiomeric Stability : Racemization is minimal (<2%) under standard storage conditions, confirmed by chiral HPLC .
  • Pharmacological Relevance : Fluorinated indenamines exhibit enhanced binding to dopamine receptors due to fluorine's electronegativity and lipophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

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